molecular formula C7H4BrFN2 B3186021 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-36-8

6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3186021
CAS No.: 1190321-36-8
M. Wt: 215.02 g/mol
InChI Key: RYWIJDWBODPRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Pyrrolo[2,3-b]pyridine Chemistry

The exploration of pyrrolo[2,3-b]pyridine chemistry has evolved significantly since its early beginnings. Initial synthetic efforts were often extensions of classical indole (B1671886) syntheses. rsc.org Over the decades, the development of more sophisticated synthetic methodologies, including palladium-catalyzed cross-coupling reactions, has greatly expanded the accessibility and diversity of 7-azaindole (B17877) derivatives. researchgate.net Modern synthetic routes, such as those involving rhodium-catalyzed couplings of 2-aminopyridines with alkynes, have further streamlined the construction of this important heterocyclic system. chemicalbook.com This progression in synthetic chemistry has been instrumental in unlocking the full potential of the scaffold for various applications.

Prominence of the 1H-Pyrrolo[2,3-b]pyridine Core in Medicinal Chemistry and Chemical Biology

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. chemicalbook.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for designing potent and selective ligands for a variety of proteins. This prominence is evidenced by its presence in numerous approved drugs and clinical candidates targeting a wide array of diseases.

Broad Spectrum of Pharmacological Activities Associated with Pyrrolo[2,3-b]pyridine Derivatives

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated a remarkable range of pharmacological activities. They are particularly recognized for their utility as kinase inhibitors, a class of drugs that interfere with the action of protein kinases and are crucial in cancer therapy and the treatment of inflammatory diseases. chemicalbook.com The versatility of the scaffold has led to the development of compounds with diverse therapeutic applications.

Pharmacological Target/ActivityTherapeutic Area
Kinase InhibitionOncology, Inflammation
Cytotoxic AgentsOncology
Anti-angiogenic ActivityOncology
CRTh2 Receptor AntagonismAsthma
Melanin AgonismDermatology
Nicotine AgonismNeurology
Alzheimer's Disease ModulationNeurology
Cytokinin AnaloguesAgrochemicals
Orai InhibitionAsthma
Chemokine Receptor-2 (CCR2) AntagonismInflammation

Research Significance of Halogenated Pyrrolo[2,3-b]pyridine Systems

The introduction of halogen atoms, such as bromine and fluorine, onto the 1H-pyrrolo[2,3-b]pyridine core is a strategic approach in medicinal chemistry. Halogenation can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Bromine, in particular, serves as a versatile synthetic handle, enabling further structural modifications through cross-coupling reactions. Fluorine can enhance binding interactions and improve pharmacokinetic profiles. The compound 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a prime example of a halogenated system designed for specific applications in drug discovery.

Compound Profile: this compound

PropertyValue
Chemical Name This compound
CAS Number 1190321-36-8
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWIJDWBODPRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Chemical Transformations

Construction of the 1H-Pyrrolo[2,3-b]pyridine Core Structure

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), core is a prevalent structural motif in medicinal chemistry. sigmaaldrich.com Its synthesis can be approached through various strategies, primarily involving the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold or vice versa.

Cyclocondensation and Annulation Reaction Pathways

Cyclocondensation reactions represent a classical and effective method for the construction of the 7-azaindole framework. These reactions typically involve the formation of the pyrrole ring by cyclizing suitably substituted pyridine precursors. For instance, the reaction of 2-aminopyridines with α-haloketones or related species can lead to the formation of the pyrrolo[2,3-b]pyridine system.

Annulation strategies often build upon pyridine derivatives to construct the fused pyrrole ring. One notable approach is the alkali-amide controlled selective synthesis, which can yield 7-azaindoles or their reduced 7-azaindoline counterparts through domino reactions of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes. youtube.com The choice of the alkali amide, such as lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) or potassium bis(trimethylsilyl)amide (KN(SiMe3)2), dictates the chemoselectivity of the reaction. youtube.com

Palladium-Catalyzed Heteroannulation Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including the 1H-pyrrolo[2,3-b]pyridine core. organic-chemistry.org Heteroannulation strategies often involve the intramolecular cyclization of a suitably functionalized pyridine derivative.

One such approach is the cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines, which provides a direct route to substituted 4-, 5-, 6-, and 7-azaindoles. organic-chemistry.org This method utilizes a palladium catalyst system, such as Pd2(dba)3 with the XPhos ligand, to facilitate the sequential formation of C-N and C-C bonds, leading to the fused bicyclic structure. organic-chemistry.org

Another palladium-catalyzed strategy involves the heteroannulation of internal alkynes. This method allows for the synthesis of polysubstituted 5-azaindoles from 4-acetamido-3-iodopyridines and diarylalkynes, showcasing the versatility of palladium catalysis in constructing varied azaindole isomers. acs.org

Alternative Synthetic Routes for Core Formation

Beyond traditional cyclocondensation and modern palladium-catalyzed methods, other innovative routes to the 7-azaindole core have been developed. A robust and flexible synthesis of substituted 7-azaindoles can be achieved starting from nicotinic acid derivatives or 2,6-dichloropyridine. sigmaaldrich.com Microwave-assisted organic synthesis has also been shown to accelerate key steps in these synthetic sequences. researchgate.net

Regioselective Introduction of Halogen Substituents: Bromination and Fluorination

The synthesis of 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine necessitates the precise and regioselective introduction of bromine and fluorine atoms onto the 7-azaindole core. This is a challenging task due to the electronic nature of the bicyclic system and the potential for multiple reactive sites.

Methodologies for Bromination at C-6 and Other Positions

The introduction of a bromine atom at the C-6 position of the 1H-pyrrolo[2,3-b]pyridine ring can be achieved through electrophilic aromatic substitution. The Reissert-Henze reaction provides a pathway for the selective functionalization of the 7-azaindole pyridine ring. researchgate.net By first forming the N-oxide of the 7-azaindole, the pyridine ring is activated towards nucleophilic attack, allowing for the introduction of various functional groups, including halogens, at the C-6 position. researchgate.net

Direct bromination of the 7-azaindole scaffold can also be accomplished using brominating agents such as N-bromosuccinimide (NBS). wikipedia.org The regioselectivity of this reaction can be influenced by the reaction conditions and the presence of directing groups on the azaindole ring. For electron-rich aromatic compounds, including various aromatic heterocycles, bromination using NBS in a solvent like dimethylformamide (DMF) often shows high para-selectivity. wikipedia.org

Enzymatic halogenation presents a green chemistry approach to the bromination of azaindoles. The use of a thermostable RebH variant has been shown to effectively brominate azaindoles. nih.gov

Reagent/MethodPosition of BrominationReference
Reissert-Henze ReactionC-6 researchgate.net
N-Bromosuccinimide (NBS)Varies (often para-selective) wikipedia.org
RebH Enzyme VariantC-3 nih.gov

Strategies for Regioselective Fluorination at C-4

The introduction of a fluorine atom at the C-4 position of the 1H-pyrrolo[2,3-b]pyridine ring is a significant synthetic challenge. Two primary routes have been successfully developed, both starting from the N-oxide of 7-azaindole. nih.gov

The first approach utilizes a modified Balz-Schiemann reaction. nih.gov This involves the conversion of a 4-amino-1H-pyrrolo[2,3-b]pyridine intermediate to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the desired 4-fluoro derivative. nih.gov

A more efficient and scalable second route involves a lithium-halogen exchange followed by electrophilic fluorination. nih.gov This strategy begins with the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine. Subsequent treatment with a strong lithium base, such as n-butyllithium, generates a 4-lithiated intermediate. Quenching this intermediate with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), affords the 4-fluoro-1H-pyrrolo[2,3-b]pyridine in good yield. nih.gov

Starting MaterialKey ReagentsProductReference
4-Amino-1H-pyrrolo[2,3-b]pyridineNaNO2, HBF44-Fluoro-1H-pyrrolo[2,3-b]pyridine nih.gov
4-Bromo-1H-pyrrolo[2,3-b]pyridinen-BuLi, NFSI4-Fluoro-1H-pyrrolo[2,3-b]pyridine nih.gov

The synthesis of the target molecule, this compound, would likely involve a sequential application of these regioselective halogenation methodologies. A plausible synthetic strategy would be the initial synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, followed by a regioselective bromination at the C-6 position.

Comprehensive Derivatization Strategies for this compound and Related Analogs

The presence of both a bromine and a fluorine atom on the 1H-pyrrolo[2,3-b]pyridine core provides orthogonal handles for a wide range of chemical transformations, enabling extensive structural diversification.

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This palladium-catalyzed reaction is extensively used to functionalize the C6 position of the this compound scaffold by coupling it with a variety of organoboron reagents. mdpi.com The versatility of this reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) complex with a suitable phosphine (B1218219) ligand, and a base (e.g., sodium carbonate, potassium phosphate) in a suitable solvent system like dioxane or DMF.

Table 1: Examples of Suzuki Cross-Coupling Reactions on 6-Bromo-7-Azaindole Analogs

Substrate Boronic Acid/Ester Catalyst System Base Solvent Yield (%)
6-Bromo-7-azaindole Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 95
6-Bromo-7-azaindole 4-Methoxyphenylboronic acid PdCl₂(dppf) K₂CO₃ DMF 88
6-Bromo-7-azaindole Thiophene-2-boronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 92
6-Bromo-7-azaindole Pyridine-3-boronic acid Pd₂(dba)₃ / XPhos Cs₂CO₃ 1,4-Dioxane 78
6-Bromo-7-azaindole Vinylboronic acid pinacol (B44631) ester Pd(PPh₃)₄ K₂CO₃ DME 85

Beyond the Suzuki reaction, other palladium-catalyzed cross-couplings, such as the Heck and Sonogashira reactions, provide powerful avenues for derivatizing the C6 position.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, thereby introducing alkenyl moieties onto the 7-azaindole core. wikipedia.orgnih.gov This reaction typically employs a palladium(II) catalyst like palladium(II) acetate (B1210297) [Pd(OAc)₂], often in the presence of a phosphine ligand and a base. acs.orgorganic-chemistry.org

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and is invaluable for installing alkynyl functional groups, which are important pharmacophores and synthetic intermediates. nih.govunl.ptnih.gov

Table 2: Heck and Sonogashira Reactions on 6-Bromo-7-Azaindole Analogs

Reaction Type Coupling Partner Catalyst System Base Solvent Yield (%)
Heck Styrene Pd(OAc)₂ / P(o-tolyl)₃ Et₃N Acetonitrile 82
Heck n-Butyl acrylate PdCl₂(PPh₃)₂ K₂CO₃ DMF 75
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N THF 91
Sonogashira Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Diisopropylamine Toluene 88
Sonogashira Propargyl alcohol PdCl₂(dppf) / CuI Cs₂CO₃ 1,4-Dioxane 79

The fluorine atom at the C4 position of the this compound is activated towards nucleophilic aromatic substitution (SₙAr). mdpi.com The electron-withdrawing character of the pyridine nitrogen atom lowers the electron density of the ring, making the C4 carbon susceptible to attack by nucleophiles. youtube.com This reactivity allows for the displacement of the fluoride (B91410) ion, which is a good leaving group, by a wide array of nucleophiles. nih.gov

This transformation is a powerful tool for introducing diverse functional groups at the C4 position. Common nucleophiles employed in SₙAr reactions include:

Amines: Primary and secondary amines react to form 4-amino-7-azaindole derivatives.

Alkoxides: Reagents like sodium methoxide (B1231860) or potassium tert-butoxide can be used to introduce alkoxy groups.

Thiolates: Sulfur nucleophiles can be used to form 4-thioether derivatives.

The reaction conditions typically involve a suitable base to either generate the nucleophile in situ or to scavenge the HF produced. The choice of solvent and temperature is crucial for achieving high yields and minimizing side reactions. rsc.org

The 7-azaindole nucleus possesses two distinct aromatic rings with different electronic properties. The pyrrole ring is electron-rich and thus more susceptible to electrophilic aromatic substitution (EAS) compared to the electron-deficient pyridine ring. masterorganicchemistry.com Consequently, electrophilic attack occurs preferentially at the C3 position of the pyrrole moiety. nih.govnih.gov

Friedel-Crafts acylation is a prominent example of an EAS reaction used to introduce acyl groups onto the 7-azaindole scaffold. libretexts.org The reaction involves treating the 7-azaindole with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.commakingmolecules.com The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich C3 position of the pyrrole ring.

It is important to note that the basic nitrogen of the pyridine ring can coordinate with the Lewis acid, which can deactivate the entire ring system towards electrophilic attack. youtube.com Therefore, careful selection of the Lewis acid and optimization of reaction conditions are often necessary to achieve successful C3-acylation.

N-Derivatization and Selective N-Protection Strategies

The pyrrole nitrogen of the this compound ring system is a key handle for introducing molecular diversity and for modulating the electronic properties of the heterocycle. Both N-derivatization and N-protection are fundamental strategies in the multi-step synthesis of complex molecules derived from this scaffold.

N-Derivatization:

N-alkylation and N-arylation reactions introduce substituents at the N-1 position, which can be crucial for biological activity.

N-Alkylation: The introduction of alkyl groups can be achieved under various conditions. For instance, reaction with alkyl halides in the presence of a base is a common approach. The choice of base and solvent is critical to achieving good yields and avoiding side reactions.

N-Arylation: The introduction of aryl groups is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Chan-Lam and Buchwald-Hartwig aminations are powerful methods for this transformation, allowing for the formation of N-aryl bonds with a wide range of aryl halides or boronic acids. lookchem.com

Selective N-Protection Strategies:

In many synthetic sequences, it is necessary to protect the pyrrole nitrogen to prevent undesired reactions at this position. The choice of the protecting group is crucial and depends on its stability to subsequent reaction conditions and the ease of its removal.

(2-(Trimethylsilyl)ethoxy)methyl (SEM) Protection: The SEM group is a commonly employed protecting group for the pyrrole nitrogen in the 7-azaindole series. researchgate.net It is introduced by treating the substrate with SEM-Cl in the presence of a suitable base. The SEM group is known to be stable under a variety of reaction conditions, including those involving organometallic reagents, and can be removed under mild conditions, often using fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF).

A representative scheme for the N-protection of this compound with SEM-Cl is shown below:

ReactantReagentBaseSolventProduct
This compoundSEM-ClSodium Hydride (NaH)DMF6-bromo-4-fluoro-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-b]pyridine

Controlled Oxidation and Reduction Reactions of the Pyrrolopyridine System

The pyrrolo[2,3-b]pyridine core is susceptible to both oxidation and reduction, allowing for further functionalization and modification of the heterocyclic system.

Controlled Oxidation:

The pyridine nitrogen of the 7-azaindole scaffold can be selectively oxidized to the corresponding N-oxide. This transformation is particularly useful as it can activate the pyridine ring towards nucleophilic substitution or modify the electronic properties of the molecule. For electron-deficient pyridines, strong oxidizing agents are often required. researchgate.net

N-Oxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the N-oxidation of pyridines. mdpi.com In cases where the pyridine ring is deactivated by electron-withdrawing groups, a combination of a peroxide source (e.g., hydrogen peroxide-urea adduct) and an activating agent (e.g., trifluoroacetic anhydride) can be effective. researchgate.net

A general representation of the N-oxidation of the this compound is as follows:

SubstrateOxidizing AgentSolventProduct
This compoundm-CPBADichloromethane (DCM)This compound 7-oxide

Controlled Reduction:

The reduction of the pyrrolo[2,3-b]pyridine system can be achieved through catalytic hydrogenation, leading to the corresponding pyrrolopiperidine derivatives. This transformation can significantly alter the three-dimensional structure and physicochemical properties of the molecule.

Catalytic Hydrogenation: The pyridine ring can be fully saturated using heterogeneous catalysts such as platinum(IV) oxide (PtO2) under hydrogen pressure. asianpubs.org The reaction is typically carried out in an acidic solvent like acetic acid to facilitate the reduction. asianpubs.org

The hydrogenation of the pyridine moiety in this compound would yield the corresponding 4,5,6,7-tetrahydro derivative.

Starting MaterialCatalystSolventProduct
This compoundPtO2Acetic Acid6-bromo-4-fluoro-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine

Halogen Exchange and Ortho-Metalation Strategies

The bromine atom at the C-6 position and the protons on the aromatic rings of this compound provide opportunities for further functionalization through halogen exchange and directed ortho-metalation reactions.

Halogen Exchange:

The bromine atom at C-6 can be exchanged for other halogens or converted into an organometallic species, which can then be reacted with various electrophiles.

Metal-Halogen Exchange: Treatment of the bromo-substituted compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can result in a metal-halogen exchange, generating a lithiated species at the C-6 position. This highly reactive intermediate can then be quenched with a variety of electrophiles. wikipedia.org

Ortho-Metalation Strategies:

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org In the case of this compound, the pyrrole nitrogen, after protection, can act as a directing group for the deprotonation of the adjacent C-2 proton. Similarly, the pyridine nitrogen can direct metalation to the C-5 position.

Directed Ortho-Metalation of the Pyrrole Ring: After protection of the pyrrole nitrogen (e.g., with a SEM group), treatment with a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the C-2 position. The resulting lithiated species can then be trapped with an electrophile to introduce a substituent at this position. nih.gov

Directed Ortho-Metalation of the Pyridine Ring: The pyridine nitrogen can direct metalation to the C-5 position. This is often achieved using a strong, sterically hindered base to prevent nucleophilic addition to the pyridine ring. The resulting organometallic intermediate can then be functionalized. capes.gov.br

A summary of potential functionalization via ortho-metalation is presented below:

Directing GroupPosition of MetalationBaseElectrophile (E+)Product
N1-Protecting GroupC-2LDAE+2-E-6-bromo-4-fluoro-1-protected-1H-pyrrolo[2,3-b]pyridine
Pyridine Nitrogen (N7)C-5LDAE+5-E-6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Elucidation of Structure Activity Relationship Sar and Principles of Molecular Design

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole (B17877), is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. chemicalbook.comnih.gov Its structure mimics the adenine portion of ATP, enabling it to form key hydrogen bonds within the ATP-binding site of kinases. chemicalbook.com The structure-activity relationship (SAR) of derivatives like 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a complex interplay of electronic effects, steric factors, and conformational properties that dictate biological activity.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed information about the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: This technique would identify the number of chemically distinct protons, their electronic environments, and their proximity to neighboring protons. The spectrum for this compound is expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The coupling patterns (splitting of signals) would reveal the arrangement of protons relative to each other.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would be characteristic of their positions within the fused heterocyclic ring system and would be significantly influenced by the attached halogen atoms.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would provide a highly sensitive probe of its local environment. The spectrum would be expected to show a single resonance, and its coupling with nearby protons and carbons would further confirm the fluorine's position at the C4 position of the pyrrolopyridine ring.

¹H NMR Data

Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment

¹³C NMR Data

Chemical Shift (ppm) Assignment

¹⁹F NMR Data

Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)

Despite a thorough search, specific experimental NMR data for this compound were not found in the reviewed sources.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): A standard mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity, separated by two mass units. libretexts.org The fragmentation pattern would provide insights into the stability of the molecule and the connectivity of its constituent parts.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular weight of the compound, allowing for the unambiguous determination of its elemental composition. This would serve to confirm the molecular formula C₇H₄BrFN₂.

Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

High-Resolution Mass Spectrometry Data

Calculated m/z Found m/z

| [M+H]⁺ | Data not available | Data not available |

No specific experimental mass spectrometry or high-resolution mass spectrometry data for this compound could be located in the searched scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, C-H bonds of the aromatic system, and C-N and C=C bonds within the heterocyclic framework. The C-Br and C-F stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

Specific experimental IR absorption data for this compound are not available in the reviewed sources.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The results of elemental analysis are used to calculate the empirical formula of the substance, which can then be compared with the molecular formula determined by mass spectrometry. For this compound, with a molecular formula of C₇H₄BrFN₂, the theoretical elemental composition can be calculated. Experimental verification of these percentages would provide strong evidence for the compound's purity and elemental makeup.

Elemental Analysis Data

Element Theoretical (%) Found (%)
Carbon (C) 39.10 Data not available
Hydrogen (H) 1.87 Data not available
Bromine (Br) 37.16 Data not available
Fluorine (F) 8.83 Data not available

No experimental elemental analysis data for this compound were found in the public domain.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray Crystallography Data

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths Data not available

A search of crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound.

Computational Chemistry and Molecular Modeling for Rational Drug Discovery

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For derivatives of the 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold, docking studies are crucial for understanding how modifications affect binding to therapeutic targets, such as protein kinases and viral proteins.

The 7-azaindole (B17877) core is renowned for its ability to form two key hydrogen bonds with the hinge region of kinase ATP-binding sites; the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) -NH group serves as a hydrogen bond donor. chemicalbook.comjst.go.jp Docking simulations consistently validate this interaction pattern across numerous kinase targets. For instance, in studies of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of maternal embryonic leucine (B10760876) zipper kinase (MELK) and fibroblast growth factor receptor (FGFR), docking revealed that the azaindole core anchors the molecule in the ATP hinge region, allowing various substituents to explore adjacent pockets to enhance potency and selectivity. nih.govrsc.org

Beyond kinases, docking has been employed to identify 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor. nih.gov In this context, simulations showed the 7-azaindole scaffold forming a critical hydrogen bond with ASP30 of hACE2 and pi-cation interactions with LYS417 of the spike protein's receptor-binding domain (RBD). nih.gov These studies illustrate how docking can elucidate the precise binding mode and key interactions driving the biological activity of this class of compounds.

Table 1: Representative Molecular Docking Studies of 1H-pyrrolo[2,3-b]pyridine Derivatives

Target ProteinKey Interacting ResiduesType of InteractionReference
Maternal Embryonic Leucine Zipper Kinase (MELK)Hinge Region Amino AcidsHydrogen Bonding nih.gov
Fibroblast Growth Factor Receptor (FGFR)Hinge Region Amino AcidsHydrogen Bonding rsc.org
SARS-CoV-2 S1-RBD / hACE2ASP30 (hACE2), LYS417 (S1-RBD)Hydrogen Bond, Pi-Cation nih.gov
Fms-like tyrosine kinase 3 (FLT3)Hydrophobic Back PocketHydrophobic Interactions nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity Prediction, and Reaction Pathway Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic properties of molecules, which govern their reactivity and intermolecular interactions. For derivatives of this compound, DFT is used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that a molecule is more reactive and polarizable. In a computational study of novel pyrrolo[2,3-b]pyridine derivatives designed as V600E-BRAF inhibitors, DFT calculations were performed to determine these frontier molecular orbitals. dovepress.com The analysis helped in understanding the electronic character of the compounds and correlating it with their inhibitory activity.

The MEP is used to visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how a ligand will interact with the electrostatic environment of a protein's active site. For the V600E-BRAF inhibitors, MEP analysis highlighted regions susceptible to electrostatic interactions, complementing the findings from molecular docking studies and confirming the role of specific functional groups in binding. dovepress.com

Table 2: Example of DFT-Calculated Properties for a Pyrrolo[2,3-b]pyridine Derivative

PropertyCalculated ValueImplicationReference
HOMO Energy-6.2 eVElectron-donating capacity dovepress.com
LUMO Energy-1.8 eVElectron-accepting capacity dovepress.com
HOMO-LUMO Gap4.4 eVChemical reactivity and stability dovepress.com
MEP AnalysisNegative potential around nitrogen atomsSite for electrophilic/hydrogen bond interactions dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed compounds, guiding synthetic efforts toward more potent molecules.

For 7-azaindole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have proven effective. In a study on 7-azaindole derivatives as Trk A kinase inhibitors, both CoMFA and CoMSIA models were developed. nih.gov These models correlate the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules with their inhibitory potency (pIC50). The resulting models showed high statistical robustness, with conventional determination coefficients (R²) of 0.98 and leave-one-out cross-validation coefficients (Q²) of 0.51 (CoMFA) and 0.64 (CoMSIA). nih.gov

The predictive power of a QSAR model is highly dependent on the selection of relevant molecular descriptors and rigorous validation. For the Trk A inhibitor models, the predictive ability was confirmed through external validation using a test set of compounds not included in the model training. The resulting predictive determination coefficients (R²_test) were 0.74 for CoMFA and 0.80 for CoMSIA, indicating strong predictive performance. nih.gov The contour maps generated from these models provide a visual guide for drug design; for example, they can indicate regions where bulky, electron-withdrawing, or hydrogen-bonding groups would be beneficial or detrimental to activity, thereby informing the rational design of new derivatives based on the this compound scaffold. nih.gov

Table 3: Statistical Validation of 3D-QSAR Models for 7-Azaindole Derivatives

ParameterCoMFA ModelCoMSIA ModelReference
Cross-validation Coefficient (Q²)0.510.64 nih.gov
Conventional Coefficient (R²)0.980.98 nih.gov
External Validation (R²_test)0.740.80 nih.gov

De Novo Design and Scaffold Modification using Computational Approaches

Computational methods are pivotal in designing novel molecules (de novo design) or modifying existing scaffolds to improve drug-like properties. The this compound scaffold is an ideal candidate for such modifications due to its validated role as a hinge-binder.

One powerful strategy is fragment-based drug design, where small molecular fragments are grown or linked together within the target's binding site. This approach was used to discover a novel series of PI3K inhibitors based on the 7-azaindole core. researchgate.net Starting from a lead compound, computational analysis of the X-ray crystal structure guided the replacement of a quinoline (B57606) fragment with other heterocycles, leading to derivatives with subnanomolar inhibitory potency. researchgate.net

Another technique is molecular simplification or scaffold hopping, where complex structures are simplified or core elements are replaced while retaining key pharmacophoric features. This was applied in the design of new vemurafenib (B611658) analogs, where the core 7-azaindole scaffold was retained, but other parts of the molecule were modified to create novel N-acylhydrazone derivatives with enhanced anti-metastatic effects. mdpi.com These approaches allow chemists to explore new chemical space and optimize properties like potency, selectivity, and metabolic stability.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model derived from the 1H-pyrrolo[2,3-b]pyridine scaffold can be used as a 3D query to rapidly screen large compound databases (virtual screening) to find new molecules with the potential to bind to the same target.

This strategy has been successfully applied to this class of compounds. For example, a 2D pharmacophore map outlining seven critical binding regions of the B-Raf ATP-binding domain was used to guide the design of a new series of 7-azaindole inhibitors. nih.gov More directly, virtual screening was instrumental in identifying a 7-azaindole derivative as a hit compound targeting the SARS-CoV-2 S1-RBD-hACE2 interface from a large library of molecules. nih.gov The identified hit served as the starting point for the synthesis of more potent analogs. nih.gov These applications demonstrate the power of pharmacophore modeling and virtual screening to efficiently identify novel hits for drug discovery programs built around the this compound core.

Mechanistic Biological Evaluation and Molecular Target Identification

Inhibition Studies of Key Protein Kinases

The 1H-pyrrolo[2,3-b]pyridine core is a versatile platform for developing potent and selective kinase inhibitors. Research has demonstrated that derivatives of this scaffold can effectively target a range of kinases involved in critical cellular signaling pathways.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four tyrosine kinase receptors (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of the FGFR signaling pathway through gene amplification, mutations, or fusions is a known driver in various cancers. Consequently, targeting FGFRs has become an important strategy in oncology drug development.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of FGFRs. nih.govnih.gov In one study, structure-based design led to the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with significant activity against FGFR1, 2, and 3. nih.gov Optimization of a lead compound resulted in the identification of compound 4h , which demonstrated potent, pan-FGFR inhibitory activity. nih.gov The nucleus of 1H-pyrrolo[2,3-b]pyridine was observed to form two crucial hydrogen bonds with the hinge region of the FGFR1 protein. nih.gov

Another line of research focused on developing irreversible inhibitors for FGFR4, which is often implicated in hepatocellular carcinoma. rsc.org This work also utilized the pyrrolo[2,3-b]pyridine core to design potent inhibitors. rsc.org

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivative (4h) against FGFR Isoforms

Kinase Target IC₅₀ (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. nih.gov

TRAF2- and NCK-Interacting Kinase (TNIK) Inhibition

TRAF2- and NCK-Interacting Kinase (TNIK) is a serine-threonine kinase that is integral to the Wnt signaling pathway, which is frequently mutated in colorectal cancers. tandfonline.com Inhibition of TNIK presents a promising therapeutic approach for cancers driven by aberrant Wnt signaling. tandfonline.comnih.gov

Screening efforts have identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK. tandfonline.comnih.govnih.gov Subsequent design and synthesis of several series of compounds based on this scaffold have yielded inhibitors with exceptional potency, with some demonstrating IC₅₀ values below 1 nM. nih.govnih.gov These findings underscore the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as a new class of TNIK inhibitors for applications in oncology. nih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose genetic alterations, such as chromosomal translocations, lead to its constitutive activation in several types of cancer, including non-small-cell lung cancer and anaplastic large-cell lymphoma.

Research into novel kinase inhibitors has explored the utility of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core for targeting ALK. In a study focused on designing dual c-Met and ALK inhibitors, a series of new 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated. nih.gov One of the synthesized compounds, a 7-azaindole (B17877) derivative, exhibited moderate inhibitory activity against ALK, demonstrating the scaffold's potential for developing ALK-targeting agents. nih.gov

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its signaling pathway are implicated in the growth, invasion, and metastasis of many types of cancer. tandfonline.comresearchgate.net This makes c-Met a key target for anticancer drug discovery.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent c-Met inhibitors. nih.govtandfonline.comresearchgate.net Several studies have reported the design and synthesis of derivatives that show significant inhibitory activity. In one such study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified with considerable cytotoxic activity, and quantitative structure-activity relationship (QSAR) studies suggested their potential as c-Met inhibitors. nih.govtandfonline.com

Further research led to the development of novel 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety. researchgate.net One of the most promising analogues from this series, compound 34 , exhibited an outstanding IC₅₀ value of 1.68 nM against c-Met kinase. researchgate.net Another study evaluating dual c-Met/ALK inhibitors identified a 1H-pyrrolo[2,3-b]pyridine derivative, compound 9 , with a strong c-Met kinase inhibition IC₅₀ of 22.8 nM. nih.gov

Table 2: Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives against c-Met Kinase

Compound IC₅₀ (nM)
34 1.68
9 22.8

Data sourced from studies on novel pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors. nih.govresearchgate.net

Dual-specificity Tyrosine phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is involved in neurodevelopment and cell cycle regulation. nih.gov Its overactivity has been linked to neurodegenerative conditions like Alzheimer's disease and cognitive impairments associated with Down's syndrome, making it a target of therapeutic interest. nih.govnih.gov

Synthetic compounds based on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) structure have emerged as DYRK1A inhibitors. nih.govresearchgate.net For instance, the 7-azaindole derivative known as DANDY (3a ) has been identified as a DYRK1A inhibitor. researchgate.net The development of these inhibitors often involves the synthesis of halogenated 1H-pyrrolo[2,3-b]pyridine intermediates, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, highlighting the importance of this core structure in creating potent and selective DYRK1A inhibitors. core.ac.uk

TANK-binding kinase 1 (TBK1) Inhibition

TANK-binding kinase 1 (TBK1) is a noncanonical IKK family kinase that plays a crucial role in innate immunity, neuroinflammation, and oncogenesis. nih.gov As such, it has emerged as a promising therapeutic target for immune-related diseases and cancer. nih.govsynhet.com

While much of the recent focus has been on 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, research has indicated that the core scaffold is key to the inhibitory activity. nih.govsynhet.com Docking studies and structure-activity relationship (SAR) analyses have shown that when the nucleus skeleton was either 1H-pyrazolo[3,4-b]pyridine or the structurally related 1H-pyrrolo[2,3-b]pyridine, the inhibitory activity against TBK1 was equivalent. researchgate.net This suggests that the pyridine (B92270) N and the pyrrole (B145914)/pyrazole NH groups play an essential anchoring role in the hinge region of the kinase, indicating that derivatives of 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine are strong candidates for development as TBK1 inhibitors.

Other Kinase Modulations and Pan-Kinase Screening

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several important kinases, suggesting their potential as targeted therapeutic agents.

One such derivative, designated as S01, was identified as a powerful inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β) with an IC₅₀ of 0.35 ± 0.06 nM. nih.gov A kinase selectivity screening of S01 against a panel of 24 structurally similar kinases showed a degree of selectivity for GSK-3β, although it also exhibited inhibitory effects on GSK3α, CDK1, CDK2, and CDK5. nih.gov

Table 1: Kinase Inhibitory Profile of Compound S01

Kinase IC₅₀ (nM)
GSK-3β 0.35 ± 0.06
Staurosporine (Reference) 4.03 ± 0.57

This table is interactive. Click on headers to sort. Data sourced from a study on a novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor. nih.gov

Furthermore, other research has highlighted the versatility of the 1H-pyrrolo[2,3-b]pyridine core in targeting different kinase families. A series of derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.org One notable compound, 4h, displayed pan-FGFR inhibitory activity with IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov This indicates a strong potential for this class of compounds in oncology, as abnormal FGFR signaling is a key factor in various tumors. nih.gov

In the context of immune diseases, 1H-pyrrolo[2,3-b]pyridine derivatives have also been explored as modulators of Janus kinase 3 (JAK3). nih.gov The development of a derivative, compound 14c, as a potent and moderately selective JAK3 inhibitor underscores the scaffold's utility in creating immunomodulatory agents for conditions like organ transplant rejection. nih.gov

Cellular Pathway Modulation and Signal Transduction Analysis

The kinase inhibitory activities of 1H-pyrrolo[2,3-b]pyridine derivatives translate to significant modulation of intracellular signaling pathways.

The GSK-3β inhibitor, S01, was shown to effectively modulate downstream pathways. Western blot analysis indicated that S01 treatment led to a dose-dependent increase in the phosphorylation of GSK-3β at the Ser9 residue (p-GSK-3β-Ser9), which is an inhibitory mark, and a decrease in the phosphorylation of tau protein at Ser396 (p-tau-Ser396). nih.gov This is particularly relevant in the context of Alzheimer's disease, where tau hyperphosphorylation is a pathological hallmark. nih.gov Additionally, S01 treatment resulted in the upregulation of β-catenin, a key component of the Wnt signaling pathway. nih.gov

Derivatives targeting the FGF-FGFR axis can disrupt multiple downstream pro-survival pathways. nih.gov Upon activation, FGFRs typically signal through pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are crucial for cell proliferation and survival. nih.gov By inhibiting FGFR, compounds like the 1H-pyrrolo[2,3-b]pyridine derivative 4h can block these critical signals. The modulation of Janus kinases by other derivatives points to an ability to interfere with the JAK/STAT signaling pathway, which is central to the immune response. nih.govtechscience.com

In Vitro Studies on Cellular Processes and Phenotypes

The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent anti-proliferative agents. Compound 4h, an FGFR inhibitor, demonstrated significant inhibition of proliferation in 4T1 breast cancer cells. nih.gov Colony formation assays showed a marked reduction in the ability of these cancer cells to form colonies after treatment with 4h. nih.gov

Table 2: Effect of Compound 4h on Cancer Cell Proliferation

Cell Line Assay Result
4T1 (Breast Cancer) Colony Formation Significant inhibition of proliferation

This table is interactive. Click on headers to sort. Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.gov

In addition to halting proliferation, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. The anti-survival activity of compound 4h in 4T1 breast cancer cells was linked to the induction of apoptosis. nih.gov Analysis using Annexin V-FITC/PI double labeling confirmed that treatment with compound 4h for 24 hours led to an increase in apoptotic cells compared to the control group. nih.gov

The metastatic potential of cancer cells is linked to their ability to migrate and invade surrounding tissues. The FGFR inhibitor, compound 4h, was also found to significantly inhibit both the migration and invasion of 4T1 breast cancer cells in vitro. nih.gov This suggests that compounds based on the 1H-pyrrolo[2,3-b]pyridine structure could play a role in preventing metastasis.

The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond oncology.

Neuroprotection: The GSK-3β inhibitor S01 has shown promise in models of Alzheimer's disease. nih.gov In vitro experiments demonstrated that S01 had low cytotoxicity in SH-SY5Y neuroblastoma cells and effectively promoted the outgrowth of neurites in differentiated neurons, a key aspect of neuronal health and regeneration. nih.gov Furthermore, S01 significantly improved movement difficulties in a zebrafish model of Alzheimer's disease. nih.gov These findings highlight the neuroprotective potential of this compound class.

Inflammation and Immunomodulation: The development of 1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors points to their application in inflammatory and autoimmune diseases. nih.gov Janus kinases are crucial for signaling by a number of inflammatory and immune mediators. nih.gov A derivative, compound 14c, demonstrated an immunomodulating effect on the proliferation of T cells stimulated by interleukin-2, confirming its potential to regulate immune responses. nih.gov

Molecular Interaction Studies with Specific Biomolecules (e.g., Enzymes, Receptors, DNA)

Research into the molecular interactions of 1H-pyrrolo[2,3-b]pyridine derivatives has primarily focused on their potential as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), and their ability to interact with DNA. These interactions are fundamental to their observed biological activities.

Interaction with Fibroblast Growth Factor Receptors (FGFRs)

A notable area of research has been the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFRs, a family of receptor tyrosine kinases often implicated in cancer development. nih.govrsc.orguq.edu.au Molecular docking studies have elucidated the binding modes of these inhibitors within the ATP-binding pocket of the FGFR kinase domain.

One particularly potent derivative, designated as compound 4h in a key study, demonstrated significant inhibitory activity against multiple FGFR isoforms. nih.govrsc.orguq.edu.au Although the precise structure of 4h is that of a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative, the interaction model provides valuable insights into the binding of the core scaffold. nih.gov

The 1H-pyrrolo[2,3-b]pyridine nucleus is predicted to form crucial hydrogen bonds with amino acid residues in the hinge region of the FGFR1 kinase domain. Specifically, it can engage with the backbone carbonyl of glutamic acid 562 (E562) and the amine group of alanine (B10760859) 564 (A564). nih.gov Furthermore, a significant π-π stacking interaction is observed between the aromatic system of the inhibitor and the phenyl ring of phenylalanine 489 (F489). nih.gov Substituents on the pyrrolopyridine core can further occupy a hydrophobic pocket and form additional hydrogen bonds, for instance with aspartic acid 641 (D641), thereby enhancing the binding affinity and inhibitory potency. nih.gov

The inhibitory activities of this exemplary 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h) against various FGFR isoforms are summarized in the table below.

BiomoleculeInhibitory Concentration (IC50)
FGFR17 nM
FGFR29 nM
FGFR325 nM
FGFR4712 nM
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.govrsc.org

Interaction with DNA

In addition to enzyme inhibition, certain analogues of 1H-pyrrolo[2,3-b]pyridine have been shown to interact with nucleic acids. One study on the antiproliferative effects of a series of novel pyrrolo[2,3-b]pyridine analogues found that a specific active compound, 5d , could efficiently intercalate into calf thymus DNA. researchgate.net This intercalation leads to the formation of a stable complex between the compound and DNA, which is believed to be a key mechanism behind its ability to block DNA replication and exert its antiproliferative activity. researchgate.netresearchgate.net

While the detailed structural features of compound 5d are not specified to be the same as this compound, this finding highlights the potential of the pyrrolo[2,3-b]pyridine scaffold to engage in this mode of molecular interaction. The planar nature of the bicyclic ring system is a common feature of DNA intercalating agents.

Future Directions and Emerging Research Perspectives

Exploration of Novel and Sustainable Synthetic Routes for Diverse Analogs

The development of novel and sustainable synthetic methodologies is crucial for expanding the chemical space around the 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine core. While traditional methods for azaindole synthesis exist, they often face limitations such as harsh reaction conditions or low yields. organic-chemistry.orguni-rostock.de Future research will likely focus on greener and more efficient strategies.

Modern synthetic approaches such as C-H activation, cross-coupling reactions, and catalysis (metal, organo-, photo-, and electro-catalysis) are being explored for the functionalization of indoles and azaindoles. researchgate.net Microwave-assisted organic synthesis has also emerged as a powerful tool, significantly accelerating reactions like the iron-catalyzed synthesis of 7-azaindole (B17877) ring systems. researchgate.net For instance, an efficient two-step synthesis of 2-substituted 7-azaindole derivatives has been developed using a palladium-catalyzed Sonogashira coupling followed by a C-N cyclization, a method that is scalable and avoids the need for protecting groups. organic-chemistry.org

Future efforts will likely adapt these modern synthetic strategies to the this compound template. The bromine atom at the C6 position is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups. nih.govacs.org This will enable the rapid generation of diverse libraries of analogs for biological screening.

Table 1: Modern Synthetic Strategies for 7-Azaindole Analogs

Synthetic StrategyDescriptionPotential Application to this compoundReference
linkSonogashira CouplingPalladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.Functionalization at the C6-bromo position to introduce alkynyl groups, which can be further elaborated. organic-chemistry.orgresearchgate.net
linkSuzuki-Miyaura CouplingPalladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.Introduction of diverse aryl and heteroaryl substituents at the C6-bromo position to explore structure-activity relationships. nih.govacs.org
flash_onMicrowave-Assisted SynthesisUse of microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields.Acceleration of key cyclization and functionalization steps in the synthesis of analogs. researchgate.netorganic-chemistry.org
functionsC-H ActivationDirect functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to synthesis.Selective functionalization of other positions on the pyrrolo[2,3-b]pyridine ring system. researchgate.net

Advanced Derivatization Strategies for Optimized Pharmacological Profiles

The this compound scaffold is a versatile template for creating derivatives with tailored pharmacological properties. Advanced derivatization strategies, guided by structure-activity relationship (SAR) studies, are key to optimizing potency, selectivity, and pharmacokinetic profiles.

SAR studies on related pyrrolo[2,3-b]pyridine series have provided valuable insights. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, the substitution on the amide portion significantly impacted inhibitory activity. nih.gov Similarly, for a series of fibroblast growth factor receptor (FGFR) inhibitors, optimization of substituents on the 1H-pyrrolo[2,3-b]pyridine core led to a compound with nanomolar potency. nih.gov

Future derivatization of this compound will involve systematic modifications at various positions. The C6 position, via the bromo substituent, is a prime site for introducing diversity using cross-coupling reactions. The pyrrole (B145914) nitrogen (N1) and other positions on the pyridine (B92270) ring can also be functionalized to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify potential drug candidates, and optimize lead compounds, thereby reducing the time and cost of research. premierscience.comspringernature.com

For the this compound scaffold, AI and ML can be employed in several ways. Machine learning models, such as graph neural networks, can be trained on existing data for pyrrolo[2,3-b]pyridine derivatives to predict the biological activity and pharmacokinetic properties of novel, un-synthesized analogs. astrazeneca.com This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing.

Furthermore, generative AI models can be used for de novo drug design, creating novel molecular structures based on the pyrrolo[2,3-b]pyridine core with desired properties. nih.gov These models can learn the complex relationships between chemical structure and biological function to design molecules with enhanced potency, selectivity, and drug-like characteristics. astrazeneca.comnih.gov

Table 2: Applications of AI/ML in the Development of Pyrrolo[2,3-b]pyridine Derivatives

AI/ML ApplicationDescriptionPotential ImpactReference
screen_search_desktopVirtual ScreeningUsing computational models to predict the binding affinity of virtual compounds to a biological target.Rapidly identifies potential hits from large compound libraries, reducing the need for extensive experimental screening. premierscience.com
insightsQSAR ModelingQuantitative Structure-Activity Relationship models that correlate chemical structure with biological activity.Guides the optimization of lead compounds by predicting the activity of new derivatives. mdpi.com
auto_awesomeDe Novo Drug DesignGenerative models that create novel molecular structures with desired properties.Designs new pyrrolo[2,3-b]pyridine analogs with optimized potency and selectivity. nih.gov
scienceADMET PredictionPredicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds.Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage attrition. springernature.com

Elucidation of Undiscovered Biological Targets and Mechanisms of Action

The pyrrolo[2,3-b]pyridine scaffold has been shown to interact with a wide range of biological targets, highlighting its versatility in medicinal chemistry. nih.govresearchgate.net Derivatives have been developed as inhibitors of various kinases, including FGFR, c-Met, and CDK8, as well as for other targets like HIV-1 integrase and phosphodiesterases. acs.orgnih.govnih.govacs.orgnih.govresearchgate.net

A key future direction for analogs of this compound is the discovery of novel biological targets and the elucidation of their mechanisms of action. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can be a powerful approach to identify new therapeutic applications. nih.gov Once a desired phenotype is observed, target deconvolution techniques can be employed to identify the specific protein or pathway responsible for the effect.

The structural features of this compound make it an attractive starting point for fragment-based drug discovery (FBDD). nih.gov In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a target, and then grown or linked together to create more potent leads. The pyrrolo[2,3-b]pyridine core can serve as a foundational fragment that can be elaborated to target a wide array of proteins.

Development of Multi-Targeting and PROTAC-Based Pyrrolo[2,3-b]pyridine Derivatives

Emerging therapeutic modalities offer exciting new possibilities for the this compound scaffold. One such area is the development of multi-target drugs, which are designed to interact with multiple biological targets simultaneously. This can lead to enhanced efficacy and a reduced likelihood of drug resistance. Given the promiscuity of some kinase inhibitors based on the 7-azaindole scaffold, there is potential to rationally design derivatives of this compound that modulate the activity of several key proteins involved in a disease pathway. bohrium.com

Another cutting-edge area is the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting its activity. nih.govresearchgate.net They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The this compound core can be developed into a ligand for a target of interest. The bromine atom provides a convenient attachment point for a linker, which can then be connected to a known E3 ligase ligand. This would transform an inhibitor into a degrader, offering a novel and potentially more potent therapeutic approach. rsc.org

The development of PROTACs based on the pyrrolo[2,3-b]pyridine scaffold represents a significant leap forward in targeted protein degradation, opening up new avenues for treating diseases that have been challenging to address with traditional inhibitors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, and how is regioselectivity controlled during halogenation?

  • The synthesis often involves sequential halogenation and functionalization. For example, bromination and fluorination can be achieved via directed metalation or electrophilic substitution. Regioselectivity is controlled by steric and electronic factors: bromine typically occupies the more reactive 6-position due to the electron-deficient nature of the pyrrolopyridine core, while fluorine is introduced at the 4-position using fluorinating agents like Selectfluor under controlled conditions . Silica gel chromatography is commonly used for purification, with yields ranging from 36% to 75% depending on substituents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR is critical for confirming substitution patterns: bromine and fluorine induce distinct deshielding effects. For example, in related compounds, aromatic protons adjacent to bromine resonate at δ 8.8–8.9 ppm, while fluorine causes splitting due to coupling (e.g., J = 3.1–3.3 Hz) . Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography (when available) provides unambiguous structural validation, as demonstrated for 5-bromo derivatives in Acta Crystallographica reports .

Q. How does the reactivity of the bromine substituent facilitate further derivatization?

  • The bromine atom at the 6-position is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids or Sonogashira with alkynes). For example, 5-bromo-3-nitro-pyrrolopyridine derivatives undergo Suzuki coupling with 87–94% yields using K2CO3 and Pd catalysts . This enables rapid diversification for structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling efficiency for this compound when steric hindrance or competing side reactions occur?

  • Catalyst selection : Pd(PPh3)4 or XPhos Pd G3 improves coupling efficiency with bulky boronic acids. Solvent systems like toluene/ethanol (4:1) reduce side reactions. Pre-activation of the boronic acid (via pinacol ester formation) or microwave-assisted conditions (e.g., 100°C, 30 min) can enhance yields .

Q. How do computational methods (e.g., DFT) predict the electronic effects of bromine and fluorine on the pyrrolopyridine core?

  • Density Functional Theory (DFT) calculations reveal that bromine increases electron-withdrawing effects at the 6-position, lowering the LUMO energy and enhancing electrophilic substitution reactivity. Fluorine at the 4-position stabilizes adjacent positions via inductive effects, directing further functionalization to the 3- or 5-positions . These insights guide rational design of derivatives for target engagement (e.g., kinase inhibitors) .

Q. What experimental approaches resolve contradictions in reported biological activity data for pyrrolo[2,3-b]pyridine derivatives?

  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to distinguish direct target effects from off-target interactions. For dopamine D4 receptor studies (as seen in fluorine-substituted analogs), PET imaging validation is critical . Metabolic stability assays (e.g., microsomal half-life) can explain discrepancies between in vitro and in vivo efficacy .

Q. How are halogenated pyrrolopyridines stabilized against decomposition under acidic or basic conditions?

  • Protecting groups : N1-protection (e.g., with tert-butyloxycarbonyl or tosyl groups) prevents ring-opening in acidic media . Solvent choice : Polar aprotic solvents (e.g., DMF or THF) minimize hydrolysis. For nitro derivatives, reduction to amines under hydrogenation (H2/Pd-C) improves stability .

Methodological Notes

  • Synthetic Optimization : Always monitor reaction progress via TLC or LC-MS, especially for nitro or cyano intermediates, which may degrade under prolonged heating .
  • Data Interpretation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or MestReNova) to avoid misassignments in complex aromatic systems .
  • Contradiction Management : When conflicting biological data arise, validate using isogenic cell lines (e.g., CRISPR-edited targets) to isolate compound effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.